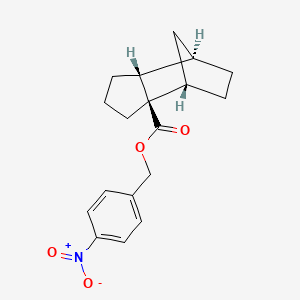
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)- is an organic compound with a complex structure It is characterized by the presence of a methano bridge and a nitrophenyl group, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester involves several steps. One common method includes the hydrogenation of 1,3,4,6-tetrahydro-3aH-indene-3a-carboxylic acid followed by esterification with (4-nitrophenyl)methanol. The reaction conditions typically involve the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It serves as a building block in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its nitrophenyl group can participate in electron transfer reactions, influencing the activity of enzymes or receptors. The methano bridge provides structural rigidity, which can enhance the binding affinity to certain biological targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester include:
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, ethyl ester: This compound lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, methyl ester: Similar in structure but with different ester groups, affecting its solubility and reactivity.
Tricyclo[5.2.1.02,6]decane-2-carboxylic acid: A related compound with a different ring structure, leading to variations in chemical behavior and applications.
Biological Activity
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester, known by its CAS number 80394-98-5, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C11H16O2
- Molecular Weight : 180.24 g/mol
- CAS Number : 80394-98-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit properties similar to other indene derivatives, which are known to influence cellular pathways through mechanisms such as:
- PPARγ Activation : The compound has been evaluated for its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates fatty acid storage and glucose metabolism. Studies suggest that compounds with similar structures can modulate PPARγ activity, leading to beneficial metabolic effects in cells .
- Cytotoxicity in Cancer Cells : In vitro studies have shown that derivatives of this compound can induce cell death in cancer cell lines. For example, modifications to the indene core structure have been linked to increased sensitivity in imatinib-resistant chronic myeloid leukemia (CML) cells . The compound's ability to enhance the cytotoxic effects of imatinib suggests a potential role in combination therapies for resistant cancers.
Table 1: Biological Activity Summary
Case Studies
- CML Resistance Study : A study focused on the efficacy of the compound in sensitizing imatinib-resistant CML cells demonstrated that specific modifications at the indene core significantly enhanced cytotoxic effects. The methyl ester derivative was particularly effective, achieving over 80% cell death at a concentration of 10 µM .
- PPARγ Agonist Comparison : In comparative studies with known PPARγ agonists like pioglitazone and telmisartan, the compound exhibited promising activation profiles. The maximum activation achieved was comparable to that of pioglitazone at lower concentrations, indicating its potential as a therapeutic agent in metabolic disorders .
Properties
CAS No. |
109525-50-0 |
|---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (1S,2R,6R,7R)-tricyclo[5.2.1.02,6]decane-2-carboxylate |
InChI |
InChI=1S/C18H21NO4/c20-17(23-11-12-3-7-15(8-4-12)19(21)22)18-9-1-2-16(18)13-5-6-14(18)10-13/h3-4,7-8,13-14,16H,1-2,5-6,9-11H2/t13-,14+,16-,18-/m1/s1 |
InChI Key |
IGKKJYKAWLNNJH-CXHZTBPHSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H]3CC[C@@H](C3)[C@@]2(C1)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CC2C3CCC(C3)C2(C1)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















